molecular formula C16H13N5 B2422202 N-(Benzotriazol-1-ylmethyl)quinolin-8-amine CAS No. 2260937-86-6

N-(Benzotriazol-1-ylmethyl)quinolin-8-amine

Cat. No. B2422202
CAS RN: 2260937-86-6
M. Wt: 275.315
InChI Key: ZNCWPHCHIHDROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Benzotriazol-1-ylmethyl)quinolin-8-amine” is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex structure, allowing for diverse applications in various fields. The compound has a CAS Number of 2260937-86-6, a molecular weight of 275.31, and an IUPAC name of N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)quinolin-8-amine .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of research . For instance, the treatment of N-aryl-2-methylquinolin-8-amines with one equivalent AlMe3 or AlEt3 afforded dialkyl aluminum compounds .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H13N5/c1-2-9-15-13(7-1)19-20-21(15)11-18-14-8-3-5-12-6-4-10-17-16(12)14/h1-10,18H,11H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Complex Compounds

N-(Benzotriazol-1-ylmethyl)quinolin-8-amine and its derivatives are primarily used in the synthesis of complex organic compounds. For instance, they are involved in the formation of substituted piperidines, julolidines, and other complex structures through reactions with various reagents (Katritzky et al., 1999). Such compounds have potential applications in pharmaceuticals and materials science.

Cytotoxic Properties and Cancer Treatment Research

The compound and its related structures have been studied for their cytotoxic properties. A study focused on quinoline-3-carbaldehyde hydrazones bearing either a 1,2,4-triazole or benzotriazole moiety revealed that benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).

Chemosensing Applications

Derivatives of this compound have been used to develop chemosensors with high sensitivity to various ions. For example, benzimidazol-2-amine derivatives exhibited high chemosensing activity toward H+ cations, and in neutral media, toward Zn2+ and Cd2+ cations. Furthermore, the quinoline-containing benzimidazolium chloride showed fluorogenic sensor properties toward F− and CN− anions, indicating its utility in detecting and measuring specific chemicals or substances (Tikhomirova et al., 2017).

Catalysis and Polymerization

The compound has been involved in the synthesis and characterization of aluminum and zinc complexes that act as catalysts in the ring-opening polymerization of ɛ-caprolactone. This process is vital in creating polymers with specific properties and has significant industrial and research applications (Qiao et al., 2011).

Development of Fluorescence Applications

Complexes developed from this compound derivatives with rhenium tricarbonyl core have been synthesized and studied for their potential in fluorescence applications. These compounds, due to their unique luminescence properties, could be significant in the development of new imaging techniques and sensors (Wei et al., 2006).

Future Directions

Benzotriazole methodology, which would include compounds like “N-(Benzotriazol-1-ylmethyl)quinolin-8-amine”, has grown from an obscure level to very high popularity . It has the potential for the synthesis of diverse pharmacologically important heterocyclic skeletons . Future research may continue to explore this potential.

Mechanism of Action

Target of Action

It’s known that benzotriazole and quinoline derivatives have been widely used in the synthesis of pharmacologically important heterocyclic skeletons , suggesting potential interactions with various biological targets.

Mode of Action

Benzotriazole is known to be easily introduced into a molecule by a variety of reactions, activating it toward numerous transformations . This suggests that the compound may interact with its targets in a variety of ways, leading to diverse biological effects.

Biochemical Pathways

Given the versatility of benzotriazole in organic synthesis , it’s plausible that the compound could influence a wide range of biochemical pathways.

Result of Action

The compound’s complex structure suggests potential for diverse applications in various fields.

Action Environment

The stability of benzotriazole during the course of reactions suggests that the compound may exhibit robust performance across a range of environmental conditions.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-2-9-15-13(7-1)19-20-21(15)11-18-14-8-3-5-12-6-4-10-17-16(12)14/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCWPHCHIHDROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.